![molecular formula C15H11NO3 B14643393 1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene CAS No. 52536-42-2](/img/structure/B14643393.png)
1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene is an organic compound characterized by a nitro group and a phenylprop-2-yn-1-yloxy substituent attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene typically involves the reaction of 1-nitro-2-hydroxybenzene with 3-phenylprop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylprop-2-yn-1-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed:
Reduction: 1-Amino-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene finds applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenylprop-2-yn-1-yloxy group can engage in nucleophilic substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1-Nitro-4-(prop-2-yn-1-yloxy)benzene
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 4-(Prop-2-yn-1-yloxy)benzonitrile
Uniqueness: 1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene is unique due to the presence of both a nitro group and a phenylprop-2-yn-1-yloxy substituent on the benzene ring.
Properties
CAS No. |
52536-42-2 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
1-nitro-2-(3-phenylprop-2-ynoxy)benzene |
InChI |
InChI=1S/C15H11NO3/c17-16(18)14-10-4-5-11-15(14)19-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,12H2 |
InChI Key |
XEIRRUJXAZICIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCOC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine](/img/structure/B14643311.png)
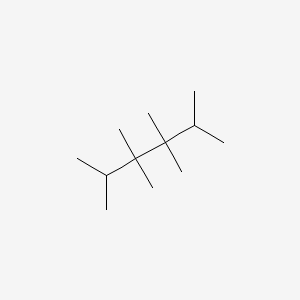
![Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl-](/img/structure/B14643326.png)
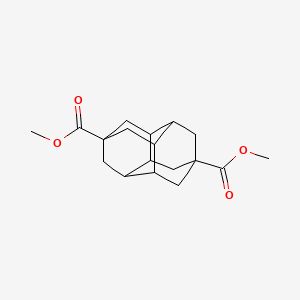
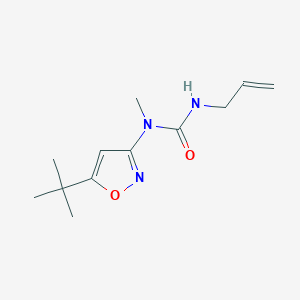
![1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14643348.png)
![[(9-Bromononyl)oxy]benzene](/img/structure/B14643359.png)
![1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14643365.png)
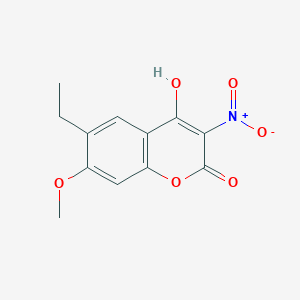
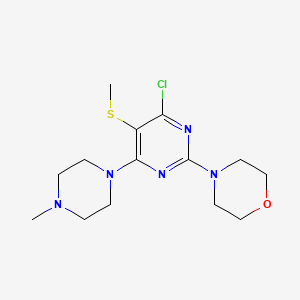
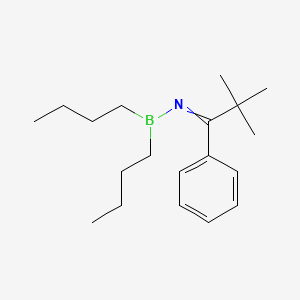
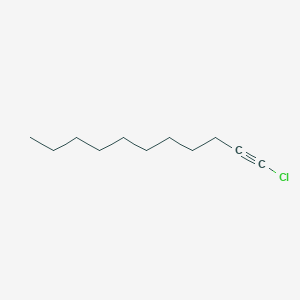
![Ethyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14643395.png)

